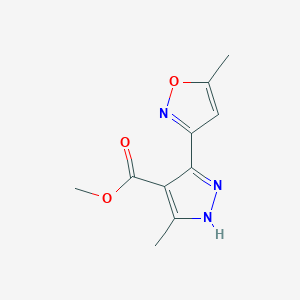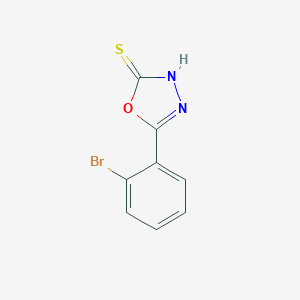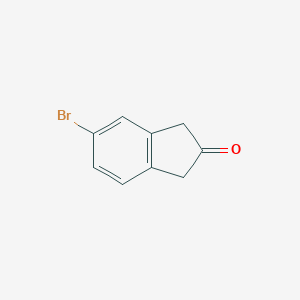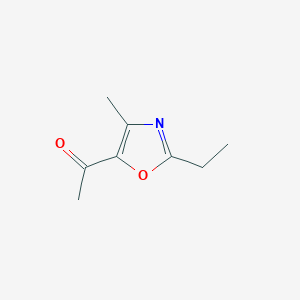
3-Méthyl-5-(5-méthylisoxazol-3-yl)-1H-pyrazole-4-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both isoxazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a valuable target for synthetic and medicinal chemistry.
Applications De Recherche Scientifique
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Isoxazole derivatives have been reported to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, implying that they may impact multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . Additionally, it can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s activity.
Cellular Effects
The effects of methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate on various cell types and cellular processes are profound. In immune cells, this compound can modulate the production of cytokines, thereby influencing the immune response . It also affects cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune regulation . Furthermore, methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate can impact gene expression by interacting with transcription factors and altering their binding to DNA . This modulation of gene expression can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function . For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can interact with nuclear receptors, influencing the transcription of target genes and thereby altering cellular responses . These interactions often involve specific binding motifs and structural complementarity between the compound and the target biomolecule.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be synthesized via a cycloaddition reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound . The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final coupling step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs. The use of metal-free synthetic routes is also explored to avoid the drawbacks associated with metal-catalyzed reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole ring and is used in similar synthetic applications.
5-Methylisoxazole-3-carboxylic acid: Another related compound with similar chemical properties and applications.
Uniqueness
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of both isoxazole and pyrazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-7(13-16-5)9-8(10(14)15-3)6(2)11-12-9/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTOTPDIDDXYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372542 | |
| Record name | Methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-16-4 | |
| Record name | Methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)









